molecular formula C14H24N2O4 B14250422 Benzene-1,3-dicarboxylic acid;propan-1-amine CAS No. 405136-94-9

Benzene-1,3-dicarboxylic acid;propan-1-amine

Cat. No.: B14250422
CAS No.: 405136-94-9
M. Wt: 284.35 g/mol
InChI Key: NMCQEYSOYVKNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,3-dicarboxylic acid;propan-1-amine typically involves the reaction of benzene-1,3-dicarboxylic acid with propan-1-amine under controlled conditions. One common method is to use a condensation reaction where the carboxyl groups of benzene-1,3-dicarboxylic acid react with the amine group of propan-1-amine, forming an amide bond. This reaction often requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts such as palladium on carbon (Pd/C) may also be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-dicarboxylic acid;propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, hydroxides.

Mechanism of Action

The mechanism of action of benzene-1,3-dicarboxylic acid;propan-1-amine involves its ability to form hydrogen bonds and coordinate with metal ions. The amine group can act as a nucleophile, participating in various chemical reactions and forming stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene-1,3-dicarboxylic acid;propan-1-amine is unique due to the combination of aromatic and aliphatic features, allowing it to participate in a wide range of chemical reactions and form diverse complexes. This versatility makes it valuable in various scientific and industrial applications .

Properties

CAS No.

405136-94-9

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;propan-1-amine

InChI

InChI=1S/C8H6O4.2C3H9N/c9-7(10)5-2-1-3-6(4-5)8(11)12;2*1-2-3-4/h1-4H,(H,9,10)(H,11,12);2*2-4H2,1H3

InChI Key

NMCQEYSOYVKNQA-UHFFFAOYSA-N

Canonical SMILES

CCCN.CCCN.C1=CC(=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.